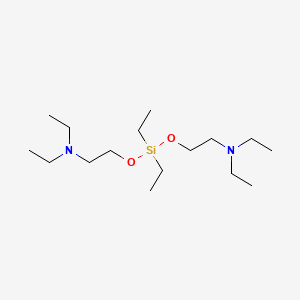

Bis(2-diethylaminoethoxy)diethylsilane

Description

Structure

3D Structure

Properties

CAS No. |

20467-11-2 |

|---|---|

Molecular Formula |

C16H38N2O2Si |

Molecular Weight |

318.57 g/mol |

IUPAC Name |

2-[2-(diethylamino)ethoxy-diethylsilyl]oxy-N,N-diethylethanamine |

InChI |

InChI=1S/C16H38N2O2Si/c1-7-17(8-2)13-15-19-21(11-5,12-6)20-16-14-18(9-3)10-4/h7-16H2,1-6H3 |

InChI Key |

BCQXJMXMLOVQQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCO[Si](CC)(CC)OCCN(CC)CC |

Origin of Product |

United States |

Filtration:

The first step in the work-up is the removal of the solid triethylamine (B128534) hydrochloride byproduct. This is typically achieved by filtration. The choice of filter medium is important to ensure efficient separation. Washing the filter cake with a small amount of the reaction solvent can help to recover any product that may have been occluded with the salt.

Solvent Removal:

The solvent is then removed from the filtrate, usually by rotary evaporation under reduced pressure. This step concentrates the crude product.

Distillation:

Conformational Analysis and Molecular Geometry Investigations

The coordination geometry around the silicon atom in this compound is primarily tetrahedral, as is typical for tetracoordinate silicon compounds. However, the nature of the substituents—two diethyl groups and two 2-diethylaminoethoxy groups—introduces both steric and electronic effects that can influence bond angles and lengths.

Steric Effects: The bulky diethyl groups and the flexible diethylaminoethoxy chains create steric hindrance around the central silicon atom. This steric crowding can lead to a distortion of the ideal tetrahedral geometry, potentially causing the bond angles to deviate from the standard 109.5°. The degree of this distortion is dependent on the conformational arrangement of the flexible side chains.

Electronic Effects: The electronegative oxygen atoms of the ethoxy groups withdraw electron density from the silicon atom, making it more electropositive. Conversely, the alkyl groups (diethyl) are electron-donating. This electronic push-pull effect influences the polarity of the Si-O and Si-C bonds. The presence of nitrogen atoms in the diethylaminoethoxy moieties can also lead to intramolecular interactions, further influencing the electronic environment of the silicon center. In acidic media, electron-providing substituents are known to increase the rate of hydrolysis, while in basic media, they decrease it. nih.gov

A significant feature in the molecular structure of aminoalkoxysilanes is the potential for intramolecular coordination between the nitrogen atom of the amino group and the silicon atom. In this compound, the nitrogen atoms of the two diethylaminoethoxy groups can act as Lewis bases, and the silicon atom can act as a Lewis acid. This can lead to the formation of a weak dative bond (N→Si), resulting in a hypercoordinate silicon center.

The likelihood and strength of this intramolecular interaction are influenced by several factors:

Flexibility of the Ethoxy Chain: The two-carbon chain separating the nitrogen and oxygen atoms allows for a conformation that can bring the nitrogen atom into proximity with the silicon atom.

Electronic Factors: The electrophilicity of the silicon atom, enhanced by the electronegative oxygen atoms, makes it more susceptible to nucleophilic attack from the nitrogen's lone pair of electrons.

Steric Hindrance: The presence of two diethyl groups and the other diethylaminoethoxy ligand can sterically hinder the approach of the nitrogen atom to the silicon center, potentially weakening or preventing this intramolecular coordination.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

A combination of advanced spectroscopic techniques is essential for the comprehensive structural elucidation of this compound, providing detailed information about its connectivity, functional groups, and molecular weight.

Multi-nuclear NMR spectroscopy is a powerful tool for determining the precise structure of this compound in solution.

¹H NMR: The proton NMR spectrum would provide detailed information about the different types of protons in the molecule. The chemical shifts are influenced by the proximity to electronegative atoms like oxygen and nitrogen. libretexts.org The diethyl groups on the silicon would show characteristic quartet and triplet patterns. The diethylamino groups would also exhibit quartet and triplet signals, likely at a different chemical shift due to the influence of the nitrogen atom. The methylene (B1212753) protons of the ethoxy groups (-OCH₂CH₂N-) would appear as distinct multiplets.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's local electronic environment. For instance, the carbons bonded to oxygen and nitrogen would be deshielded and appear at higher chemical shifts (downfield).

²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly valuable for characterizing organosilicon compounds as the chemical shift is highly sensitive to the substituents on the silicon atom. magritek.com For a dialkoxydialkylsilane like this compound, the ²⁹Si chemical shift would be expected in a specific region that is distinct from other types of silanes, such as tetraalkoxysilanes or trialkylsilanes. researchgate.net The presence of intramolecular N→Si coordination, if it occurs, would likely cause a significant upfield shift in the ²⁹Si resonance compared to a purely tetracoordinate silicon atom.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 0.5 - 1.0 (Si-CH₂CH₃ ) | Triplet |

| 0.9 - 1.2 (N-CH₂CH₃ ) | Triplet | |

| 2.5 - 2.8 (N-CH₂ CH₃) | Quartet | |

| 2.6 - 2.9 (CH₂ -N) | Triplet | |

| 3.7 - 4.0 (O-CH₂ ) | Triplet | |

| ¹³C | 5 - 10 (Si-CH₂CH₃ ) | |

| 10 - 15 (Si-CH₂ CH₃) | ||

| 12 - 17 (N-CH₂CH₃ ) | ||

| 45 - 50 (N-CH₂ CH₃) | ||

| 50 - 55 (CH₂ -N) | ||

| 60 - 65 (O-CH₂ ) | ||

| ²⁹Si | -20 to -40 | Singlet |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Fourier-transform infrared (FT-IR) and Raman spectroscopies provide complementary information about the vibrational modes of the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by strong absorptions corresponding to the stretching and bending vibrations of the various bonds. Key expected peaks include:

C-H stretching: Around 2850-3000 cm⁻¹ for the alkyl groups.

Si-O-C stretching: A strong, broad band typically in the region of 1000-1100 cm⁻¹, which is characteristic of alkoxysilanes. acs.org

C-N stretching: Around 1000-1250 cm⁻¹.

C-O stretching: In the 1000-1300 cm⁻¹ region.

CH₂ and CH₃ bending: In the 1350-1470 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds. The Si-C bonds, for example, would likely show a more intense signal in the Raman spectrum compared to the FT-IR spectrum. The Si-O-Si symmetric stretch, if any oligomerization has occurred, would also be readily observable.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H | Stretching | 2850 - 3000 |

| Si-O-C | Asymmetric Stretching | 1000 - 1100 |

| C-N | Stretching | 1000 - 1250 |

| C-O | Stretching | 1000 - 1300 |

| CH₂/CH₃ | Bending | 1350 - 1470 |

| Si-C | Stretching | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

A definitive determination of the solid-state structure of this compound through single-crystal X-ray diffraction is not available in the reviewed scientific literature. This technique, were it to be applied, would provide precise, three-dimensional coordinates of each atom within the crystal lattice.

Such an analysis would yield critical data, including:

Bond Lengths: The exact distances between the silicon center and its neighboring oxygen and carbon atoms, as well as all other bonds within the molecule.

Bond Angles: The precise angles formed between adjacent bonds, which define the molecule's geometry, such as the O-Si-O and C-Si-C bond angles. This would confirm the expected tetrahedral geometry around the silicon atom. chemeurope.com

Torsional Angles: The dihedral angles that describe the conformation of the flexible diethylaminoethoxy side chains.

Crystal Packing: Information on how individual molecules arrange themselves in the solid state, revealing intermolecular interactions like van der Waals forces that stabilize the crystal structure.

While specific crystallographic data for the title compound is not published, the general methodology involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and from that, the atomic positions. nih.gov

Electronic Structure and Bonding Analysis

The electronic properties of this compound are primarily dictated by the nature of the bonds connected to the central silicon atom. The significant differences in electronegativity between silicon, oxygen, and carbon result in a highly polarized structure.

The bonds originating from the silicon atom in this compound have distinct characteristics based on the atoms involved.

Silicon-Oxygen (Si-O) Bonds: The two silicon-oxygen bonds in the molecule are strong and highly polar. encyclopedia.pub This is due to the large difference in electronegativity between silicon (1.90 on the Pauling scale) and oxygen (3.44). wikipedia.org This significant disparity leads to a bond with substantial ionic character, where the electron density is heavily skewed towards the oxygen atom, creating a partial negative charge (δ-) on the oxygen and a corresponding partial positive charge (δ+) on the silicon. wikipedia.org The Si-O bond is notably stronger than a typical carbon-oxygen single bond (C-O), with a bond dissociation energy of approximately 452 kJ/mol compared to about 360 kJ/mol for a C-O bond. wikipedia.org This inherent strength and the favorable energetics of its formation are driving forces in many organosilicon reactions. chemeurope.comencyclopedia.pub

Silicon-Carbon (Si-C) Bonds: The two silicon-carbon bonds connecting the ethyl groups to the silicon center are longer and weaker than typical carbon-carbon (C-C) bonds. chemeurope.comencyclopedia.pub The Si-C bond length is approximately 186 pm, versus 154 pm for a C-C bond. encyclopedia.pub The electronegativity of carbon (2.55) is greater than that of silicon (1.90), causing this bond to be polarized toward the carbon atom, though to a lesser extent than the Si-O bond. chemeurope.comencyclopedia.pubwikipedia.org This polarization makes the silicon atom susceptible to nucleophilic attack and influences the reactivity of the attached organic groups. wikipedia.org

| Bond Type | Typical Bond Length (pm) | Bond Dissociation Energy (kJ/mol) | Electronegativity Difference (Pauling) | Resulting Polarity |

|---|---|---|---|---|

| Si-O | ~160 | ~452 | 1.54 | Highly Polar (Siδ+—Oδ−) |

| C-O | ~140 | ~360 | 0.89 | Polar (Cδ+—Oδ−) |

| Si-C | ~186 | ~451 | 0.65 | Moderately Polar (Siδ+—Cδ−) |

| C-C | ~154 | ~607 | 0 | Nonpolar |

The distribution of electrons within the this compound molecule is uneven, directly resulting from the polarity of its covalent bonds. Theoretical methods, such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), are employed to model and quantify this distribution, although specific computational studies for this molecule were not found in the searched literature. researchgate.netmcmaster.ca

Based on fundamental principles, the electron density is highest around the most electronegative atoms. In this molecule, the two oxygen atoms are the primary centers of high electron density. This accumulation of charge on the oxygen atoms, coupled with the lesser accumulation on the carbons of the Si-C bonds, leaves the central silicon atom relatively electron-deficient.

This charge separation can be summarized as follows:

Silicon (Si) Atom: Carries a significant partial positive charge (δ+) due to bonding with two highly electronegative oxygen atoms and two moderately electronegative carbon atoms. This makes the silicon center a prominent electrophilic site.

Oxygen (O) Atoms: Each carries a substantial partial negative charge (δ-), making them nucleophilic centers.

Carbon (C) Atoms (of Si-C bonds): Carry a smaller partial negative charge (δ-) relative to the silicon atom.

This intrinsic electronic arrangement is fundamental to the molecule's chemical behavior, influencing how it interacts with other chemical species, its role in chemical reactions, and its physical properties.

| Atom | Bonded To | Relative Electronegativity | Expected Partial Charge |

|---|---|---|---|

| Silicon (Si) | 2 Oxygen, 2 Carbon | Lowest | δ+ (Electron Deficient) |

| Oxygen (O) | Silicon, Carbon | Highest | δ- (Electron Rich) |

| Carbon (C of Si-C) | Silicon, Hydrogen | Intermediate | δ- (Relative to Si) |

Iv. Reactivity and Mechanistic Investigations of Bis 2 Diethylaminoethoxy Diethylsilane

Hydrolysis and Condensation Reactions of Aminoalkoxysilanes

The primary reaction pathway for aminoalkoxysilanes in the presence of water is a two-step process involving hydrolysis of the silicon-alkoxy (Si-O-C) bonds, followed by the condensation of the resulting silanol (B1196071) (Si-OH) intermediates to form stable siloxane (Si-O-Si) linkages. nih.gov

The cleavage of the Si-O-C bond in aminoalkoxysilanes is a critical initiation step. The kinetics and mechanism of this hydrolysis are highly dependent on the reaction conditions, particularly pH. nih.gov

Acid-Catalyzed Mechanism: Under acidic conditions, the process begins with the rapid protonation of the oxygen atom in the alkoxy group. This protonation enhances the leaving group's ability, making the silicon atom more electrophilic and thus more susceptible to a backside nucleophilic attack by a water molecule. nih.govgelest.com

Base-Catalyzed Mechanism: In alkaline media, the hydrolysis proceeds via a direct nucleophilic attack on the silicon atom by a hydroxide (B78521) ion (OH⁻). This reaction follows an SN2-Si mechanism, which involves the formation of a transient, pentacoordinate silicon intermediate or transition state. nih.gov

The rate of hydrolysis is influenced by several factors. Steric hindrance around the silicon atom plays a significant role; bulkier alkoxy groups generally decrease the reaction rate. For instance, methoxy-substituted silanes hydrolyze approximately 6 to 10 times faster than their ethoxy-substituted counterparts. gelest.comafinitica.com The diethylaminoethoxy group in Bis(2-diethylaminoethoxy)diethylsilane is sterically demanding, which would be expected to slow the hydrolysis rate compared to simpler ethoxysilanes. However, this steric effect is often counteracted by the catalytic effect of the internal amine group (discussed in section 4.3). nih.gov

| Silane (B1218182) Compound | Catalyst / Medium | Rate Constant | Activation Energy (Ea) | Reference |

| Tetraethoxysilane (TEOS) | HCl | 0.002 - 0.5 M⁻¹ h⁻¹ | 11 - 16 kcal mol⁻¹ | nih.gov |

| Tetraethoxysilane (TEOS) | NH₃ | 1.4 - 8 x 10⁴ s⁻¹ | 6 kcal mol⁻¹ | nih.gov |

| Methyltrimethoxysilane (MTMS) | Alkaline | 2.453 x 10⁴ s⁻¹ (at 30°C) | 50.09 kJ mol⁻¹ | nih.gov |

| Phenyltrimethoxysilane (PTMS) | K₂CO₃ in THF | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | Not Specified | nih.gov |

| Propyltrimethoxysilane (PrTMS) | K₂CO₃ in THF | 1.26 x 10⁻⁸ M⁻²·¹ s⁻¹ | Not Specified | nih.gov |

Following hydrolysis, the generated diethyl(2-diethylaminoethoxy)silanol intermediates undergo condensation to form siloxane polymers. This process can occur through two main pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov

Alcohol-producing condensation: A silanol group reacts with a remaining alkoxy group to form a siloxane bond and a molecule of 2-(diethylamino)ethanol. nih.gov

The rate of condensation is slowest near a neutral pH and is catalyzed by both acidic and basic conditions. As a bifunctional silane (possessing two hydrolyzable groups), this compound is structurally predisposed to form linear polymer chains and/or cyclic oligomers. nih.gov This is in contrast to trifunctional silanes, which tend to form highly cross-linked, three-dimensional networks. researchgate.net The significant steric bulk of the diethyl groups and the diethylaminoethoxy substituents likely hinders the formation of long polymer chains, favoring the formation of smaller linear oligomers and cyclic species, such as six- or eight-membered rings. Studies on other functionalized silanes have confirmed the formation of such cyclic and linear structures. nih.gov

Functional Group Transformations and Derivatizations

The reactivity of this compound is not limited to hydrolysis and condensation. The tertiary amine and ether functionalities present in the molecule allow for a range of chemical transformations.

The tertiary amine groups are basic centers within the molecule.

Protonation: In the presence of acids, the lone pair of electrons on the nitrogen atom can accept a proton, forming a quaternary ammonium (B1175870) salt. nih.gov This protonation increases the molecule's solubility in polar or aqueous media and can influence the rate of hydrolysis by altering the electronic environment of the molecule. nih.gov

Alkylation: While tertiary amines are less nucleophilic than primary or secondary amines, they can still react with potent alkylating agents (e.g., alkyl halides like methyl iodide) to form quaternary ammonium compounds. This reaction, known as quaternization, would impart a permanent positive charge to the nitrogen center, further modifying the compound's properties.

The ether linkage (Si-O-C-C-N) is generally robust and stable under neutral and basic conditions, making it an excellent solvent choice for many reactions. libretexts.org However, this bond is susceptible to cleavage under harsh, strongly acidic conditions, typically in the presence of hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orglibretexts.org The mechanism involves protonation of the ether oxygen atom, which converts the alkoxy moiety into a good leaving group. A subsequent nucleophilic attack by the halide ion on the adjacent carbon atom cleaves the C-O bond. libretexts.org These conditions are significantly more severe than those typically employed for silane hydrolysis and condensation.

Catalytic Activity and Role in Chemical Transformations

A defining characteristic of aminoalkoxysilanes is the ability of the amine functionality to act as an internal catalyst for hydrolysis. nih.govqu.edu.qa

Intramolecular Catalysis: The nitrogen atom in the diethylamino group can act as an intramolecular nucleophilic catalyst. It can coordinate to the electron-deficient silicon atom, forming a transient five-membered ring intermediate. This interaction polarizes the Si-O bond, making the silicon atom more susceptible to attack by water and facilitating the departure of the alkoxy group. nih.gov This intramolecular assistance can lead to a significant acceleration of the hydrolysis rate compared to non-amine-containing alkoxysilanes. Amines are also known to catalyze the condensation reaction between silanol groups, particularly at interfaces with materials like silica (B1680970). mdpi.comresearchgate.net

Role in Other Chemical Transformations: Beyond self-catalysis, the functional groups in aminoalkoxysilanes and their hydrolysis products (silanols) can catalyze other reactions. For example, silanols have been identified as effective molecular catalysts for the direct amidation of carboxylic acids. nih.gov The basic amine groups can also function as general base catalysts in various organic transformations. Furthermore, functional siloxanes derived from these monomers can act as complexing agents or sorbents for metal ions, indicating their potential role in catalysis and materials science. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the reactivity and mechanistic investigations of the chemical compound “this compound” in the context of the requested outline.

Specifically, no information was found regarding:

Its participation as a Lewis base in catalytic cycles.

Its applications in organocatalysis.

Detailed studies of its interaction with transition metal catalysts.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the provided structure for this particular compound. Further research would be required to elucidate the catalytic properties of this compound.

V. Coordination Chemistry of Bis 2 Diethylaminoethoxy Diethylsilane

Ligand Design Principles for Multidentate Silicon Compounds

The design of multidentate ligands based on silicon is a significant area of coordination chemistry, aimed at creating complexes with specific properties for applications in catalysis and materials science. nih.govresearchgate.netnih.gov The properties of a metal complex are largely determined by the set of ligands coordinated to the metal center. nih.gov The key principles in designing these ligands revolve around controlling the steric and electronic environment of the metal center.

Key design considerations include:

Donor Atoms: The choice of donor atoms (e.g., N, O, P, S) dictates the ligand's affinity for different metal ions based on Hard and Soft Acid and Base (HSAB) theory. Bis(2-diethylaminoethoxy)diethylsilane incorporates both nitrogen and oxygen donors, making it a versatile N,O-type ligand.

Chelate Ring Size: The length and flexibility of the chains connecting the donor atoms to the silicon backbone are critical. For chelating ligands, five- or six-membered rings are generally the most thermodynamically stable. researchgate.net The ethoxy bridge in this compound is positioned to form a stable five-membered chelate ring (M-O-C-C-N).

Flexibility vs. Pre-organization: A flexible ligand backbone, like the one in this compound, can adapt to the preferred coordination geometry of various metal ions. Conversely, more rigid backbones can "pre-organize" the donor atoms for selective binding with a specific metal ion.

Steric Hindrance: Bulky substituents on the silicon atom or the donor atoms can be used to control the coordination number of the metal, prevent the formation of polymeric structures, and stabilize reactive metal centers. The ethyl groups on both the silicon and nitrogen atoms in the title compound provide moderate steric bulk.

Electronic Effects: The substituents on the silicon atom can influence the electron-donating ability of the coordinating groups. The ethyl groups on the silicon in this compound have a mild electron-donating effect.

Organosilicon-based ligands offer unique advantages, such as high thermal stability and solubility in organic solvents, stemming from the organosilicon moiety. acs.org The design of multidentate silicon ligands often involves metal-mediated transformations to create novel organic ligands that would be difficult to synthesize otherwise. ias.ac.in

Metal-Ligand Complexation Studies

The synthesis of metal complexes with N,O-donor ligands like this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. nih.gov A common synthetic route is the addition of an ethanolic solution of a metal salt (e.g., chlorides, nitrates) to a solution of the ligand, followed by refluxing the mixture. nih.govekb.eg The resulting complex may precipitate upon cooling or after solvent removal.

General Synthetic Scheme: MCln + x L → [M(L)x]Cln (where M = metal ion, L = this compound, and x = stoichiometry)

Characterization of the resulting complexes is crucial to confirm their formation and elucidate their structure. Standard techniques include:

Elemental Analysis (CHN): Confirms the empirical formula and the metal-to-ligand stoichiometry. unibas.it

Molar Conductivity: Measurements in solvents like DMF or DMSO can determine whether the complex is an electrolyte or non-electrolyte, indicating if anions are coordinated to the metal or exist as counter-ions. unibas.it

Spectroscopic Methods (IR, NMR, UV-Vis): These are used to confirm the coordination of the ligand to the metal center (discussed in section 5.3.1). nih.gov

Magnetic Susceptibility: This technique helps determine the number of unpaired electrons in complexes of paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II)), which provides insight into the coordination geometry. impactfactor.org

Thermal Analysis (TGA/DTA): Provides information on the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. nih.gov

X-ray Crystallography: Offers definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal ion. libretexts.org

While no specific crystal structures for complexes of this compound are reported, related amino-functionalized alkoxysilanes have been shown to form stable complexes with various transition metals. nih.gov

Chelation is the process where a polydentate ligand binds to a single metal ion through multiple donor sites, forming a ring structure known as a chelate ring. ebsco.com This process is fundamental to the coordination chemistry of this compound.

Each diethylaminoethoxy arm of the ligand contains a terminal amino nitrogen and an ether oxygen, which can act as Lewis bases, donating electron pairs to a metal ion (a Lewis acid). The most probable coordination mode for each arm is as a bidentate N,O-chelating ligand . This would involve the coordination of both the nitrogen and oxygen atoms to the same metal center, forming a stable five-membered ring. This chelate effect significantly enhances the stability of the resulting complex compared to coordination with analogous monodentate ligands. openmedscience.com

Depending on the metal ion's size, coordination number preference, and the reaction stoichiometry, this compound could exhibit different coordination behaviors:

Bidentate Chelation: One arm of the ligand binds to a metal center.

Tetradentate Bridging: The two separate N,O-chelating arms could bind to two different metal centers, leading to the formation of a dinuclear or polymeric structure.

Tetradentate Chelating: Both N,O arms could potentially coordinate to a single large metal ion with a high coordination number.

The most common mode is expected to be bidentate chelation, with the ligand coordinating to one or two metal centers.

The stability of a coordination complex in solution is a measure of the strength of the metal-ligand interaction. wikipedia.org This is quantified by the stability constant (or formation constant, Kf). A higher stability constant indicates a more thermodynamically stable complex. scispace.com

Several factors influence the stability of complexes formed with this compound:

The Chelate Effect: As a chelating ligand, it is expected to form significantly more stable complexes than comparable monodentate ligands (e.g., diethylamine (B46881) and a simple alkoxysilane). This is primarily an entropy-driven effect; the formation of a chelate complex from a multidentate ligand results in a net increase in the number of free particles in the solution. researchgate.netwikipedia.org

Nature of the Metal Ion: The stability of the complexes generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). scispace.com This trend is related to the decrease in ionic radii and the increase in ligand field stabilization energy across the series.

Basicity of the Ligand: The diethylamino group is a relatively strong Lewis base, and the ether oxygen is a weaker one. The strong donation from the nitrogen atom is expected to be the primary driver for complex formation.

The term "lability" refers to the rate at which ligands are exchanged in a coordination complex. While a complex may be thermodynamically stable, it can be kinetically labile (fast ligand exchange) or inert (slow ligand exchange). slideshare.net The flexibility of the ligand's backbone and the absence of significant steric hindrance suggest that its complexes might be moderately labile.

| Factor | Influence on Stability | Rationale |

| Chelation | Increases stability | Favorable entropy change upon complex formation. wikipedia.org |

| Metal Ion Charge | Higher charge generally increases stability | Stronger electrostatic attraction between the metal ion and ligand donor atoms. |

| Metal Ion Radius | Smaller radius generally increases stability | Allows for closer approach and stronger bonding with the ligand. |

| Ligand Basicity | Higher basicity increases stability | Stronger Lewis bases form more stable dative bonds with the metal ion. |

Spectroscopic and Structural Analysis of Metal Complexes

Spectroscopic techniques are indispensable for confirming the coordination of a ligand to a metal center. The formation of a complex between a metal ion and this compound would lead to characteristic changes in various spectra. nih.gov

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion alters the vibrational frequencies of the bonds near the donor atoms.

The C-N and C-O stretching vibrations would be expected to shift to different wavenumbers upon complexation.

The most direct evidence would be the appearance of new, low-frequency bands corresponding to the M-N and M-O stretching vibrations, typically in the 600-400 cm-1 and 450-250 cm-1 regions, respectively. impactfactor.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly sensitive to the electronic environment of nuclei. For diamagnetic complexes (e.g., with Zn(II), Cd(II)), 1H and 13C NMR spectra provide clear evidence of complexation.

The chemical shifts of the protons (1H) and carbons (13C) on the ethyl groups attached to the nitrogen and in the ethoxy bridge would be significantly shifted (typically downfield) upon coordination due to the deshielding effect of the metal ion. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: For complexes with transition metals having partially filled d-orbitals, new absorption bands appear in the visible or near-UV region.

d-d transitions: These relatively weak absorptions correspond to the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. Their position and intensity provide information about the coordination geometry (e.g., octahedral, tetrahedral).

Charge-Transfer (CT) bands: These are much more intense than d-d bands and arise from the transfer of an electron between the ligand and the metal (Ligand-to-Metal Charge Transfer, LMCT, or vice versa).

The table below summarizes the expected spectroscopic changes upon complex formation.

| Spectroscopic Technique | Observed Change upon Complexation | Information Gained |

| IR Spectroscopy | Shift in ν(C-N) and ν(C-O) bands. Appearance of new ν(M-N) and ν(M-O) bands. | Confirmation of coordination through N and O atoms. |

| 1H & 13C NMR | Downfield shift of signals for nuclei near the N and O donor atoms. | Confirmation of ligand binding in solution. |

| UV-Vis Spectroscopy | Appearance of new, weak bands in the visible region. Appearance of new, intense bands in the UV/Vis region. | Information on d-orbital splitting and coordination geometry (d-d transitions). Evidence of electronic interactions between ligand and metal (CT bands). |

Information regarding this compound in the specified contexts of coordination chemistry and metal sequestration is not available in publicly accessible scientific literature.

The scientific community has not published studies on the topics requested for this particular chemical compound. Therefore, the generation of a scientifically accurate and well-sourced article, as per the user's instructions, is not possible.

To fulfill the user's request, data regarding how this molecule acts as a ligand, the geometry it adopts when bonded to a metal center, and its effectiveness in capturing or separating metal ions would be required. This information is not present in the current body of scientific literature.

It is crucial to base scientific articles on verified and published data to ensure accuracy and reliability. Without such sources, the content would be speculative and not meet the required standards of a professional and authoritative article.

A table of mentioned compounds has been prepared as requested, although the primary subject could not be detailed.

Vi. Role of Bis 2 Diethylaminoethoxy Diethylsilane As a Precursor in Advanced Materials Science

Precursor in Sol-Gel Processing

The sol-gel process is a wet-chemical technique widely used for the fabrication of materials, particularly metal oxides, from a chemical solution (sol) that acts as a precursor for an integrated network (gel). wikipedia.org Bis(2-diethylaminoethoxy)diethylsilane is a suitable precursor for sol-gel processes due to its reactive diethylaminoethoxy groups, which can undergo hydrolysis and condensation reactions to form a stable siloxane network.

Hydrolysis: Si(OEt)₂R₂ + 2H₂O → Si(OH)₂R₂ + 2EtOH

Condensation (water elimination): 2Si(OH)₂R₂ → R₂(OH)Si-O-Si(OH)R₂ + H₂O

Condensation (alcohol elimination): Si(OH)₂R₂ + Si(OEt)₂R₂ → R₂(OH)Si-O-Si(OEt)R₂ + EtOH

The presence of the diethyl groups (R), which are non-hydrolyzable, results in the formation of hybrid organic-inorganic materials. ias.ac.in These organic moieties are covalently bonded to the inorganic silica (B1680970) network, imparting properties such as hydrophobicity, flexibility, and improved compatibility with organic polymers. ias.ac.in The final material is a nanocomposite where organic and inorganic components are intimately mixed at a molecular level.

The use of aminosilane (B1250345) precursors, such as those with diethylamino groups, can also influence the reaction kinetics and the final structure of the material. The basicity of the amino groups can catalyze the condensation reactions, leading to faster gelation times compared to traditional alkoxysilane precursors like tetraethoxysilane (TEOS).

| Property | Description |

| Material Type | Hybrid Organic-Inorganic |

| Inorganic Component | Silicon Dioxide (SiO₂) |

| Organic Component | Diethyl groups |

| Key Reactions | Hydrolysis and Condensation |

| Precursor Advantages | Controlled reactivity, incorporation of organic functionality |

The morphology and porosity of materials prepared via the sol-gel process are critically dependent on the reaction conditions and the nature of the precursor. The use of organosilane precursors like this compound offers several avenues for controlling these properties.

The presence of the bulky diethyl groups can create steric hindrance during the condensation process, preventing the formation of a dense, fully collapsed silica network. This can lead to materials with inherent microporosity. Furthermore, the rate of hydrolysis and condensation, which can be tuned by adjusting the pH, catalyst, and solvent, directly impacts the size and aggregation of the primary silica particles, and thus the final pore structure.

In templated synthesis, this compound can be co-condensed with other silica precursors in the presence of a structure-directing agent, such as a surfactant. The organic functionalities of the precursor can interact with the template, influencing the packing of the micelles and the subsequent formation of mesoporous structures. Upon removal of the template, a porous material with a well-defined pore size and distribution is obtained. Aminosilanes, in general, have been shown to be effective in the synthesis of mesoporous silica nanoparticles with tunable particle sizes and pore structures. nih.govacs.org

| Parameter | Method of Control | Effect on Material Properties |

| pH of the reaction | Addition of acid or base catalyst | Influences hydrolysis and condensation rates, affecting particle size and porosity. |

| Water to precursor ratio | Stoichiometric control | Affects the extent of hydrolysis and cross-linking density. |

| Solvent | Choice of solvent | Influences precursor solubility and reaction kinetics. |

| Use of templates | Addition of surfactants or polymers | Directs the formation of ordered porous structures. |

Component in Polymer Synthesis and Modification

The reactivity of the diethylaminoethoxy groups in this compound also makes it a valuable component in the synthesis and modification of polymers, particularly silicones and other organic polymers.

Silicone polymers, or polysiloxanes, are characterized by a Si-O-Si backbone. This compound can be incorporated into silicone polymer chains through co-condensation reactions with other silane (B1218182) monomers, such as dichlorosilanes or dialkoxysilanes. The diethyl groups attached to the silicon atom become pendant groups along the polysiloxane chain, modifying the properties of the resulting polymer.

For example, the incorporation of diethyl groups can enhance the thermal stability and hydrophobicity of the silicone. The reactivity of the diethylaminoethoxy groups allows for controlled polymerization, and the bifunctional nature of the molecule can lead to the formation of linear or cross-linked structures depending on the reaction conditions and the other monomers used. While the direct synthesis of polysiloxanes using this compound is not widely reported, the principles of polysiloxane synthesis suggest its feasibility as a comonomer. nih.gov

This compound can be used to functionalize the surface of various polymeric materials. The diethylaminoethoxy groups can react with hydroxyl or other reactive groups present on the surface of a polymer, covalently grafting the diethylsilyl moiety onto the polymer backbone. This surface modification can be used to impart new properties to the polymer, such as improved adhesion, hydrophobicity, or biocompatibility.

Furthermore, the amino groups in the precursor can be utilized in reactions like the aza-Michael addition to introduce new functionalities to polymers containing acrylate (B77674) or similar groups. nih.gov This versatility allows for the tailoring of polymer surfaces for specific applications, including the development of specialized coatings, composites, and biomedical materials.

Advanced Ceramic and Hybrid Material Precursors

This compound and closely related aminosilanes have shown promise as precursors for advanced ceramics and hybrid materials, particularly in deposition processes that require volatile and reactive sources.

For instance, bis(diethylamino)silane, a similar precursor, has been successfully used in the atomic layer deposition (ALD) of hafnium silicate (B1173343) (HfSiOx) thin films. researchgate.net In this process, the aminosilane serves as the silicon source, reacting with an oxidizing agent and a hafnium precursor in a layer-by-layer fashion to create a highly uniform and conformal thin film. researchgate.net Hafnium silicate is a high-k dielectric material with important applications in the microelectronics industry. The use of aminosilane precursors in such processes is advantageous due to their volatility and reactivity at lower temperatures compared to traditional chloride-based precursors.

Furthermore, the pyrolysis of polymers synthesized using this compound can lead to the formation of silicon-based ceramics. The organic groups can be pyrolyzed at high temperatures in an inert atmosphere, leaving behind a ceramic material, often silicon oxycarbide (SiOC). The composition and properties of the final ceramic can be influenced by the structure of the initial polymer precursor and the pyrolysis conditions. Precursor-derived ceramics are known for their high thermal stability and mechanical strength. mdpi.com

| Application | Material | Synthesis Method | Role of Precursor |

| Microelectronics | Hafnium Silicate (HfSiOx) | Atomic Layer Deposition (ALD) | Silicon source |

| High-Temperature Applications | Silicon Oxycarbide (SiOC) | Pyrolysis of a precursor polymer | Forms the ceramic backbone |

Based on a comprehensive search of available scientific literature and research data, there is no specific information available for the chemical compound “this compound” in the context of its role as a precursor in advanced materials science. Consequently, it is not possible to provide a detailed article on its pyrolysis pathways to silicon-containing ceramics or the design of functionalized ceramic materials derived from it.

Therefore, the requested article with the specified outline cannot be generated with scientifically accurate and verifiable information. Any attempt to create content for the sections "," "6.3.1. Pyrolysis Pathways to Silicon-Containing Ceramics," and "6.3.2. Design of Functionalized Ceramic Materials" would be speculative and would not meet the required standards of accuracy and reliance on diverse sources.

Vii. Computational Chemistry and Theoretical Studies on Bis 2 Diethylaminoethoxy Diethylsilane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No peer-reviewed studies detailing Density Functional Theory (DFT) calculations on the molecular geometry and electronic structure of Bis(2-diethylaminoethoxy)diethylsilane have been identified. Such studies would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Furthermore, DFT calculations would elucidate the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's reactivity and electronic properties. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is for illustrative purposes only, as no published data is available.)

| Property | Hypothetical Value |

| Ground State Energy | Data not available |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Ab Initio Calculations of Bonding and Reactivity

There are currently no published ab initio calculations specifically investigating the bonding and reactivity of this compound. Ab initio methods, which are based on quantum mechanics without the use of empirical parameters, could provide a highly accurate description of the chemical bonds within the molecule, such as the Si-O, O-C, C-N, and C-C bonds.

Analyses like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) could be employed to quantify the nature of these bonds (e.g., ionic vs. covalent character) and to understand orbital interactions. Reactivity descriptors, such as global and local softness and hardness, could also be calculated to predict how the molecule would interact with other chemical species.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time, which is crucial for understanding its properties in different environments.

Conformational Dynamics in Solution and Gas Phase

No studies on the conformational dynamics of this compound in either the solution or gas phase have been reported. The flexible diethylaminoethoxy side chains would allow the molecule to adopt various conformations. MD simulations would track the transitions between these different conformations, revealing the most stable or populated shapes and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical and chemical properties.

Intermolecular Interactions and Aggregation Behavior

Research on the intermolecular interactions and potential aggregation behavior of this compound through molecular dynamics is not available. MD simulations could be used to model how multiple molecules of this compound interact with each other in a condensed phase. By calculating radial distribution functions, one could understand the preferred distances and orientations between molecules. Such studies would be important for predicting properties like boiling point, viscosity, and solubility.

Reaction Mechanism Predictions and Energy Profiles

Theoretical predictions of reaction mechanisms and the associated energy profiles for reactions involving this compound have not been published. Computational methods, particularly DFT, are frequently used to map out the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, transition states, intermediates, and products.

Viii. Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the need for more sustainable and environmentally benign processes. For bis(2-diethylaminoethoxy)diethylsilane, a key area of future research will be the development of novel synthetic routes that are not only efficient but also minimize environmental impact.

Current synthetic strategies for related alkoxysilanes often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste streams. Future research should therefore be directed towards the development of catalytic processes that can offer higher atom economy and lower energy consumption. For instance, exploring the use of earth-abundant metal catalysts or even metal-free catalytic systems could lead to more sustainable synthetic pathways.

Furthermore, the utilization of renewable feedstocks and greener solvent systems will be crucial. Research into biocatalytic routes, employing enzymes or whole-cell systems, could offer a highly selective and environmentally friendly alternative for the synthesis of this compound and its derivatives. The principles of a circular economy could also be integrated, where byproducts from the synthesis are valorized or recycled, further enhancing the sustainability of the process. researchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Research Focus |

| Catalytic Alcoholysis | High atom economy, reduced waste, potential for milder conditions. | Development of novel, highly active and selective catalysts (e.g., based on earth-abundant metals). |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Identification and engineering of suitable enzymes or microorganisms. |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. | Optimization of reactor design and reaction conditions for continuous production. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Investigation of solvent and catalyst systems suitable for microwave irradiation. |

Exploration of New Catalytic Applications

The presence of both Lewis basic nitrogen atoms and a silicon center capable of expanding its coordination sphere suggests that this compound could have significant potential as a catalyst or a catalyst precursor. Future research should delve into exploring its catalytic activity in a wide range of organic transformations.

One promising area is its application in catalysis for CO2 utilization. researchgate.net The development of catalysts that can efficiently convert carbon dioxide into valuable chemicals is a critical step towards a more sustainable chemical industry. researchgate.net The structural features of this compound could make it a suitable candidate for activating CO2 for reactions such as the synthesis of carbonates, carbamates, and other useful organic molecules. researchgate.net

Moreover, its potential as a ligand for transition metal catalysts should be investigated. The bidentate nature of the diethylaminoethoxy groups could allow for the formation of stable metal complexes with unique catalytic properties. These complexes could be explored for applications in cross-coupling reactions, hydrogenation, and polymerization catalysis.

Advanced Materials Design and Functionalization Utilizing this compound

The ability of alkoxysilanes to undergo hydrolysis and condensation reactions makes them valuable building blocks for the creation of advanced materials. This compound, with its two reactive ethoxy groups, is well-suited for incorporation into sol-gel processes to form hybrid organic-inorganic materials.

Future research in this area should focus on designing materials with tailored properties for specific applications. For example, by co-condensing this compound with other organosilanes, it may be possible to create materials with controlled porosity, hydrophobicity, and mechanical strength. These materials could find applications as coatings, adhesives, and in the fabrication of composite materials. researchgate.net

The presence of the diethylamino groups also offers opportunities for post-synthesis functionalization. These groups can be protonated to introduce positive charges, or they can be used as anchoring points for the attachment of other functional molecules. This could lead to the development of "smart" materials that can respond to external stimuli such as pH or the presence of specific analytes.

Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

To guide the rational design of new synthetic routes, catalysts, and materials based on this compound, a fundamental understanding of its structure-reactivity relationships is essential. researchgate.netnih.gov Future research should employ a synergistic approach that combines experimental investigations with state-of-the-art computational modeling. nih.govchemrxiv.org

Experimental studies, including detailed kinetic analyses of hydrolysis and condensation reactions under various conditions, can provide valuable data on the reactivity of the molecule. researchgate.net Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be used to probe the reaction mechanisms and identify key intermediates.

In parallel, computational methods, such as density functional theory (DFT), can be employed to model the electronic structure and reactivity of this compound. nih.gov These calculations can provide insights into the reaction pathways, transition state geometries, and the factors that govern the compound's reactivity. nih.gov The integration of experimental and computational data will be crucial for developing predictive models that can accelerate the discovery and optimization of new applications for this versatile compound. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(2-diethylaminoethoxy)diethylsilane, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between diethylamine and chlorodiethylsilane derivatives. For example, analogous silane compounds (e.g., bis(dimethylamino)diethylsilane) are synthesized by reacting dichlorodiethylsilane with excess dimethylamine under controlled temperatures (20–25°C) in anhydrous solvents like tetrahydrofuran . Optimization involves adjusting the amine-to-silane molar ratio, reaction time, and solvent polarity. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product from byproducts like ammonium salts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of diethylaminoethoxy groups by identifying chemical shifts for ethyl (–CHCH), ethoxy (–OCH), and dimethylamino (–N(CHCH)) moieties.

- FT-IR : Peaks at 1250–1100 cm correspond to Si–O–C bonds, while 2800–3000 cm regions confirm C–H stretches in ethyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns to validate the molecular formula (CHNOSi) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water, which may react with residual chlorides .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic structure of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, studies on analogous dinuclear cobalt-silane complexes used Natural Bond Orbital (NBO) analysis to identify charge distribution and Quantum Theory of Atoms in Molecules (QTAIM) to map bond critical points, revealing silylene-like behavior . Researchers should validate computational predictions with experimental techniques like X-ray photoelectron spectroscopy (XPS) or cyclic voltammetry.

Q. What strategies resolve contradictions in reported catalytic activity data for silane-based compounds?

- Methodological Answer :

- Control Experiments : Isolate variables (e.g., solvent polarity, temperature) to identify confounding factors.

- Statistical Analysis : Use multivariate regression to correlate structural parameters (e.g., steric bulk, electron-donating groups) with activity.

- Replication : Cross-validate results across multiple labs to rule out instrumentation bias .

Q. How can the hydrolytic stability of this compound be systematically evaluated for material science applications?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates in aqueous solutions at varying pH (2–12) using Si NMR to track Si–O bond cleavage.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under humid conditions to identify degradation thresholds.

- Surface Characterization : Use scanning electron microscopy (SEM) and contact angle measurements to evaluate hydrophobicity post-hydrolysis .

Methodological Considerations for Data Integrity

Q. How can researchers ensure the accuracy of silane reactivity data in interdisciplinary studies?

- Methodological Answer :

- Inter-laboratory Calibration : Standardize protocols (e.g., reaction times, reagent purity) across collaborators.

- Blind Testing : Perform double-blinded experiments to minimize observer bias.

- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to confirm conclusions .

Q. What ethical guidelines apply to publishing silane research involving hazardous intermediates?

- Methodological Answer :

- Full Disclosure : Report all safety incidents, including near-misses, to inform risk assessments.

- Data Transparency : Share raw spectral and chromatographic data in supplementary materials for peer review.

- Compliance : Adhere to institutional review board (IRB) standards for hazardous material handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.